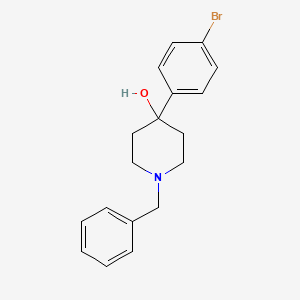

1-Benzyl-4-(4-bromophenyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(4-bromophenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO/c19-17-8-6-16(7-9-17)18(21)10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPGLOYTGMFUGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416421 | |

| Record name | 1-benzyl-4-(4-bromo-phenyl)-piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16332-18-6 | |

| Record name | 4-(4-Bromophenyl)-1-(phenylmethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16332-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl-4-(4-bromo-phenyl)-piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Benzyl 4 4 Bromophenyl Piperidin 4 Ol and Its Analogs

Advanced Synthetic Techniques for Piperidine (B6355638) Ring Formation

The construction of the piperidine core of 1-benzyl-4-(4-bromophenyl)piperidin-4-ol can be achieved through various advanced synthetic methods. These techniques offer efficiency and control over the molecular architecture, which is crucial for producing complex molecules.

Multicomponent Reactions (e.g., Ugi-4C) in Piperidine Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. nih.govresearchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. nih.govnih.gov

While a direct, one-pot Ugi-4C synthesis of this compound is not commonly reported, the principles of MCRs can be adapted. For instance, a related strategy involves the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, which possess the key quaternary carbon center. researchgate.net An Ugi reaction can be employed to construct a precursor, which is then further elaborated to the desired piperidine structure. researchgate.net The general mechanism of the Ugi reaction involves the initial formation of an imine from an amine and a carbonyl compound, which then reacts with an isocyanide and a carboxylic acid to form a bis-amide product. nih.gov

The versatility of the Ugi reaction allows for the synthesis of diverse heterocyclic structures, including piperidines, by choosing appropriate starting materials. nih.govmdpi.com For example, using a piperidone derivative as the ketone component can lead to the formation of spiro- or fused-piperidine systems. The synthesis of carfentanil, a potent analgesic, has been achieved using an Ugi reaction with a 4-piperidone (B1582916) derivative as a key step. mdpi.com

| Reactant Type | Example | Role in Ugi Reaction |

| Amine | Benzylamine | Forms the piperidine nitrogen and benzyl (B1604629) substituent. |

| Ketone | 1-Benzyl-4-piperidone | Provides the piperidine ring and the C4 carbon for substitution. |

| Carboxylic Acid | Bromoacetic acid | Could introduce the bromo-functionalized group. |

| Isocyanide | Phenylisocyanide | Completes the Ugi adduct. |

It is important to note that the direct product of such a reaction would not be this compound but a more complex amide that would require subsequent chemical transformations.

Stereoselective Synthesis of Piperidin-4-ol Derivatives

The C4 carbon of this compound is a stereocenter, meaning the compound can exist as different stereoisomers. Stereoselective synthesis aims to produce a single, desired stereoisomer.

A primary method for the stereoselective synthesis of tertiary alcohols, such as the target molecule, is the asymmetric addition of organometallic reagents to a prochiral ketone. nih.gov In the context of synthesizing this compound, this would involve the addition of a 4-bromophenyl Grignard reagent (4-bromophenylmagnesium bromide) to 1-benzyl-4-piperidone.

To achieve asymmetry, a chiral ligand is used to modify the Grignard reagent or the ketone, influencing the direction of nucleophilic attack. The use of chiral ligands in the addition of Grignard reagents to ketones has been shown to provide high levels of enantioselectivity, leading to the formation of chiral tertiary alcohols. nih.gov The choice of ligand is critical for achieving high enantiomeric excess (ee).

Another approach to stereoselective synthesis involves the biocatalytic reduction of a suitable precursor. For example, the reduction of a 1-benzyl-4-(4-bromobenzoyl)piperidine could be achieved using a ketoreductase enzyme, which can exhibit high stereoselectivity. Biocatalytic methods are increasingly favored due to their high efficiency and environmentally friendly nature. rsc.org

Furthermore, diastereoselective methods can be employed. An aza-Prins cyclization has been reported for the highly diastereoselective synthesis of cis-4-hydroxypiperidines bearing a tetrasubstituted carbon stereocenter at the C4 position. rsc.org

| Method | Description | Key Feature |

| Asymmetric Grignard Addition | Addition of 4-bromophenylmagnesium bromide to 1-benzyl-4-piperidone in the presence of a chiral ligand. nih.gov | Creates the chiral center at C4 with a specific configuration. |

| Biocatalytic Reduction | Enzymatic reduction of a precursor ketone. | High stereoselectivity under mild conditions. |

| Diastereoselective Cyclization | Aza-Prins cyclization to form substituted piperidines. rsc.org | Controls the relative stereochemistry of substituents on the piperidine ring. |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. asianpubs.org The synthesis of this compound and its analogs can be made more environmentally friendly by adopting several green chemistry principles.

One key principle is the use of greener solvents. Traditional organic syntheses often rely on volatile and toxic organic solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. While the solubility of organic reactants in water can be a challenge, "on-water" catalysis, where the reaction occurs at the interface of the organic and aqueous phases, has proven effective for many transformations. The synthesis of some piperidine derivatives has been successfully carried out in water. rsc.org

Deep eutectic solvents (DES) are another class of green solvents that are gaining attention. asianpubs.org A study on the synthesis of piperidin-4-one derivatives demonstrated the effectiveness of a glucose-urea deep eutectic solvent as a reaction medium, offering an inexpensive and environmentally benign alternative to conventional solvents. asianpubs.org

Catalysis is another cornerstone of green chemistry. The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is highly desirable. For instance, the hydrogenation of pyridine (B92270) derivatives to piperidines can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C). mdpi.com A method for the synthesis of 4-(4-chlorophenyl)piperidin-4-ol, a close analog of the target compound, involves a hydrogenation step using a palladium-on-carbon catalyst in water.

The principles of atom economy, a concept central to green chemistry, are inherently addressed by multicomponent reactions like the Ugi reaction, where most of the atoms of the reactants are incorporated into the final product, minimizing waste. nih.gov

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Greener Solvents | Replacing hazardous organic solvents with water or deep eutectic solvents. | Synthesis of piperidin-4-one derivatives in a glucose-urea DES. asianpubs.org |

| Catalysis | Employing recoverable and reusable catalysts to improve efficiency and reduce waste. | Hydrogenation of a precursor using Pd/C in water. |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. | Utilizing multicomponent reactions like the Ugi reaction. nih.gov |

By integrating these advanced synthetic techniques and green chemistry principles, the synthesis of this compound and its analogs can be achieved with greater efficiency, control, and environmental responsibility.

Spectroscopic and Structural Characterization of 1 Benzyl 4 4 Bromophenyl Piperidin 4 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and conformation of a compound.

¹H NMR Spectroscopic Analysis of Conformational Features

A ¹H NMR (Proton NMR) spectrum of 1-Benzyl-4-(4-bromophenyl)piperidin-4-ol would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these signals, their integration (the area under each signal), and their multiplicity (splitting pattern) would provide critical information for structural assignment.

Expected ¹H NMR Spectral Features:

Aromatic Protons: Two sets of signals would be anticipated for the aromatic protons. The protons on the benzyl (B1604629) group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons on the 4-bromophenyl group would be expected to show a characteristic AA'BB' system, appearing as two doublets, due to the bromine atom's influence on the electronic environment.

Piperidine (B6355638) Protons: The protons on the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature and restricted conformational mobility. The axial and equatorial protons adjacent to the nitrogen and the carbon bearing the hydroxyl and bromophenyl groups would have different chemical shifts.

Benzyl Protons: A singlet corresponding to the two benzylic protons (CH₂) would likely be observed, typically in the range of δ 3.5-3.7 ppm.

Hydroxyl Proton: A broad singlet for the hydroxyl (-OH) proton would be expected. Its chemical shift can vary depending on the solvent and concentration.

Without experimental data, a specific data table cannot be generated.

¹³C NMR Spectroscopic Analysis of Carbon Framework

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: Signals for the carbon atoms of the benzyl and 4-bromophenyl rings would be observed in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift.

Piperidine Carbons: The carbon atoms of the piperidine ring would appear in the aliphatic region of the spectrum. The carbon atom bearing the hydroxyl and bromophenyl groups (C-4) would be significantly downfield shifted due to the electronegativity of the oxygen atom.

Benzylic Carbon: The benzylic carbon (CH₂) would also have a characteristic chemical shift, typically in the range of δ 60-65 ppm.

Quaternary Carbon: The carbon atom at the 4-position of the piperidine ring, bonded to both the 4-bromophenyl group and the hydroxyl group, is a quaternary carbon and would show a signal in the ¹³C NMR spectrum but not in a DEPT-135 experiment.

Without experimental data, a specific data table cannot be generated.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the atoms in this compound.

COSY: A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the piperidine ring and the aromatic systems.

HSQC: An HSQC spectrum would show correlations between protons and the carbon atoms they are directly attached to, allowing for the direct assignment of carbon signals based on their attached proton signals.

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its various functional groups.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H stretch (aromatic) | Benzyl and Bromophenyl |

| 3000-2800 | C-H stretch (aliphatic) | Piperidine and Benzyl CH₂ |

| 1600-1450 | C=C stretch (aromatic) | Benzyl and Bromophenyl |

| 1100-1000 | C-N stretch | Tertiary Amine (Piperidine) |

| 1100-1000 | C-O stretch | Tertiary Alcohol |

| ~1010 | C-Br stretch | Bromophenyl |

This table is predictive and based on characteristic group frequencies. Actual values would need to be determined experimentally.

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

Expected Raman Spectral Features:

Aromatic Ring Breathing Modes: Strong, sharp bands corresponding to the symmetric stretching vibrations of the benzyl and 4-bromophenyl rings would be prominent.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be observed.

C-Br Stretch: The C-Br stretching vibration would also be Raman active.

Without experimentally obtained spectra, a detailed analysis and data table for the Raman signatures of this specific compound cannot be provided.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including the determination of the molecular ion peak and the fragmentation pattern for this compound, has not been reported in the accessible scientific literature. While the theoretical molecular weight can be calculated based on its chemical formula (C₁₈H₂₀BrNO), experimental data from mass spectrometric analysis is required to confirm this and to elucidate the characteristic fragmentation pathways of the molecule upon ionization. Such an analysis would provide valuable information for the structural identification of the compound and its metabolites or degradation products in various samples.

Table 1: Anticipated Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₈H₂₀BrNO |

| Theoretical Monoisotopic Mass | 345.0728 u |

| Theoretical Average Mass | 346.276 u |

| Major Isotope Peaks for [M]+ | m/z ~345 (containing ⁷⁹Br) and m/z ~347 (containing ⁸¹Br) in an approximate 1:1 ratio |

| Plausible Fragmentation Pathways | Cleavage of the benzyl group (loss of C₇H₇, m/z 91), loss of a water molecule (H₂O), and fragmentation of the piperidine ring. |

Note: The data in this table is theoretical and awaits experimental verification.

X-ray Crystallography for Solid-State Structural Determination

There are no published X-ray crystallography studies for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, the precise solid-state structure, including bond lengths, bond angles, torsion angles, and the crystalline packing arrangement of this compound, has not been experimentally determined. X-ray crystallography would provide definitive proof of the molecular structure and stereochemistry, as well as insights into intermolecular interactions such as hydrogen bonding within the crystal lattice.

Table 2: Required X-ray Crystallography Data for this compound

| Parameter | Information to be Determined |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Atomic Coordinates | The precise position of each atom in the unit cell |

| Bond Lengths and Angles | The geometry of the molecule |

| Hydrogen Bonding Interactions | Details of intermolecular forces |

Note: This table outlines the data that would be obtained from a successful X-ray crystallography experiment.

Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 4 4 Bromophenyl Piperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, provide a detailed description of the electron distribution and the resulting chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-Benzyl-4-(4-bromophenyl)piperidin-4-ol, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves minimizing the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals that the piperidine (B6355638) ring typically adopts a stable chair conformation. In this conformation, the bulky substituents, the benzyl (B1604629) and 4-bromophenyl groups, tend to occupy equatorial positions to minimize steric hindrance. The hydroxyl group's orientation, whether axial or equatorial, can influence the molecule's polarity and hydrogen bonding capabilities. A study of the related compound, 4-(4-Chlorophenyl)piperidin-4-ol, showed that the piperidine ring adopts a chair conformation with the hydroxyl group in an axial position and the phenyl ring in an equatorial position. This suggests a similar conformational preference for this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (piperidine) | 1.53 - 1.54 | ||

| C-N (piperidine) | 1.46 - 1.47 | ||

| C-O (hydroxyl) | 1.43 | ||

| N-CH2 (benzyl) | 1.47 | ||

| C-Br (bromophenyl) | 1.91 | ||

| C-N-C (piperidine) | 110 - 112 | ||

| C-C-C (piperidine) | 109 - 111 | ||

| C-C-O-H | ~60 or ~180 |

HOMO-LUMO Analysis for Electronic Properties and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability.

A smaller HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This suggests a higher propensity to engage in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich 4-bromophenyl and benzyl rings, while the LUMO may be distributed across the piperidine ring and its substituents. The precise energy gap would quantify its reactivity. Studies on similar benzyl-piperidine structures have shown that the HOMO-LUMO gap can be indicative of the molecule's bioactivity.

| Parameter | Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the electronegative oxygen atom of the hydroxyl group and the bromine atom on the phenyl ring. These regions would be the primary sites for interactions with electrophiles. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, making them susceptible to nucleophilic attack. The aromatic rings may show a mixed potential, with the π-electron clouds being regions of negative potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as hyperconjugation and charge delocalization, within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from these electronic effects.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) map is a graphical representation of the energy of a molecule as a function of one or more of its geometric parameters, such as dihedral angles.

For this compound, a PES scan would typically be performed by systematically rotating key dihedral angles, such as those associated with the benzyl and 4-bromophenyl groups relative to the piperidine ring. This analysis helps to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. The results of such an analysis for a similar molecule, 1-Benzyl-4-(N-Boc-amino)piperidine, have been used to understand its conformational preferences. The global minimum on the PES corresponds to the most stable conformation of the molecule, which is crucial for understanding its biological activity as it is often this conformation that binds to a biological target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to understand the binding mode of a ligand and to estimate its binding affinity.

Molecular docking studies of this compound would involve docking the molecule into the active site of a relevant biological target. The choice of target would depend on the therapeutic area of interest. For example, piperidine derivatives are known to interact with various receptors and enzymes in the central nervous system. The docking results would provide information on the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

The binding energy, calculated from the docking simulation, provides an estimate of the ligand's affinity for the target. A lower binding energy generally indicates a more stable complex and a higher binding affinity. Such studies have been conducted on similar piperidine derivatives to rationalize their interactions with biological targets like the serotonin transporter (SERT).

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Serotonin Transporter (SERT) | -8.5 | Tyr95, Ile172, Phe335 | Hydrogen Bond, Hydrophobic |

| Dopamine (B1211576) Transporter (DAT) | -7.9 | Asp79, Ser149, Phe326 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase (AChE) | -9.2 | Trp84, Tyr334, Phe330 | π-π Stacking, Hydrogen Bond |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery and design, MD simulations provide valuable insights into the stability of a ligand-protein complex, elucidating the dynamic behavior and interaction patterns that govern the binding of a small molecule like this compound to its biological target. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of this technique are well-established for similar piperidine derivatives. tandfonline.comresearchgate.net

The primary goal of performing MD simulations on a ligand-protein complex is to assess its stability and predict the strength of the binding interactions. This is typically achieved by analyzing various parameters throughout the simulation trajectory. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual amino acid residues, and the interaction energy between the ligand and the protein.

Root-Mean-Square Deviation (RMSD): The RMSD is a measure of the average distance between the atoms of a superimposed protein or ligand at a given time point compared to a reference structure (usually the initial docked pose). A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. Conversely, a large and fluctuating RMSD may indicate instability and potential dissociation of the ligand.

Root-Mean-Square Fluctuation (RMSF): The RMSF analysis helps to identify the flexible regions of the protein. By calculating the fluctuation of each amino acid residue around its average position, researchers can understand how different parts of the protein move in response to ligand binding. Residues that show high RMSF values are more flexible, while those with low RMSF values are more constrained. This information can be crucial for understanding the induced-fit mechanisms of ligand binding.

Interaction Energy: The interaction energy is a direct measure of the binding affinity between the ligand and the protein. It is calculated by summing the van der Waals and electrostatic interactions between the ligand and the surrounding amino acid residues. A lower and more stable interaction energy over the simulation time indicates a more favorable and stable binding.

To illustrate the type of data generated from an MD simulation, a hypothetical analysis of the this compound complexed with a target protein is presented in the table below.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Interaction Energy (kcal/mol) |

| 0 | 0.00 | 0.00 | -8.5 |

| 10 | 1.25 | 1.50 | -9.2 |

| 20 | 1.30 | 1.65 | -9.5 |

| 30 | 1.28 | 1.60 | -9.3 |

| 40 | 1.35 | 1.70 | -9.6 |

| 50 | 1.32 | 1.68 | -9.4 |

This table is a representative example of data that would be generated from an MD simulation and is not based on actual experimental results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like the derivatives of 4-phenylpiperidine, QSAR studies can be instrumental in predicting the activity of new, unsynthesized analogs and in guiding the design of more potent molecules. nih.govnih.gov

A QSAR model is developed by correlating the variation in the biological activity of a set of compounds with the variation in their molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's physicochemical properties. The development of a robust QSAR model typically involves three main stages: data set selection, descriptor calculation and selection, and model generation and validation.

Data Set: A QSAR study begins with a dataset of compounds with known biological activities. For this compound and its analogs, this would involve synthesizing a series of derivatives with modifications at various positions, such as the benzyl group, the phenyl ring, or the piperidine ring, and then testing their biological activity against a specific target.

Molecular Descriptors: A wide range of molecular descriptors can be calculated to represent the structural features of the compounds. These are generally categorized into:

Electronic Descriptors: These quantify the electronic properties of the molecule, including partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule that describe its connectivity and branching.

Model Generation and Validation: Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques to ensure its reliability.

A hypothetical QSAR study on a series of 4-(4-halophenyl)piperidin-4-ol derivatives might reveal the importance of certain descriptors for their biological activity. The following table provides a representative example of the type of data used in a QSAR study.

| Compound | Substitution (X) | logP | Molar Refractivity (MR) | Biological Activity (IC50, µM) |

| 1 | H | 3.2 | 95.6 | 2.5 |

| 2 | F | 3.4 | 95.5 | 1.8 |

| 3 | Cl | 3.9 | 100.2 | 0.9 |

| 4 | Br | 4.1 | 103.1 | 0.5 |

| 5 | I | 4.5 | 108.5 | 0.3 |

This table is a representative example to illustrate the principles of QSAR and is not based on actual experimental data for the specified compounds.

Such a model could indicate that increasing the lipophilicity and molar refractivity at the para-position of the phenyl ring enhances the biological activity of this class of compounds. This information would be invaluable for the rational design of new, more potent derivatives.

Structure Activity Relationship Sar Investigations of 1 Benzyl 4 4 Bromophenyl Piperidin 4 Ol and Its Analogs

Impact of N-Substituent Modifications on Biological Interaction

The substituent attached to the piperidine (B6355638) nitrogen plays a pivotal role in determining the pharmacological profile of 4-aryl-4-hydroxypiperidine derivatives. The N-benzyl group in 1-Benzyl-4-(4-bromophenyl)piperidin-4-ol is a common feature in many biologically active compounds, contributing to favorable interactions with various receptors.

Research into N-substituted piperidine analogs has demonstrated that the nature of the N-substituent can significantly modulate binding affinity and selectivity for targets such as sigma receptors, opioid receptors, and monoamine transporters. nih.govnih.gov For instance, in a series of aralkyl derivatives of 4-benzylpiperidine, systematic modifications of the aralkyl moiety led to a wide range of affinities for sigma-1 and sigma-2 receptors. researchgate.net The replacement of the N-benzyl group with other aralkyl or alkyl groups can alter the lipophilicity, steric bulk, and electronic properties of the molecule, thereby influencing how it fits into a receptor's binding pocket.

Studies on related piperidine structures have shown that variations in the N-substituent can lead to compounds with diverse biological activities, including potential treatments for neurodegenerative diseases like Alzheimer's. unina.it For example, the substitution of the N-benzyl group with different moieties can impact the dual inhibition of enzymes like histone deacetylase (HDAC) and acetylcholinesterase (AChE). unina.it The following table illustrates the impact of N-substituent modifications on the biological activity of representative piperidine derivatives.

| N-Substituent | Target | Activity | Reference |

| Benzyl (B1604629) | Sigma-1 Receptor | High Affinity | researchgate.net |

| Phenethyl | Sigma-1 Receptor | Moderate Affinity | researchgate.net |

| Propyl | Sigma-1 Receptor | Low Affinity | researchgate.net |

| Methyl | Opioid Receptor | Potent Agonist | nih.gov |

| Hydrogen | Opioid Receptor | Reduced Activity | nih.gov |

Influence of 4-Aryl Substituent Variations on Molecular Recognition

The 4-aryl group, specifically the 4-bromophenyl moiety in the parent compound, is a critical determinant of molecular recognition and binding affinity. The nature and position of substituents on this aromatic ring can profoundly affect interactions with the target protein.

The 4-(4-bromophenyl)piperidin-4-ol (B1199205) substructure itself is a known metabolite of the antipsychotic drug bromperidol, indicating its biological relevance. researchgate.net The following table presents representative data on how variations in the 4-aryl substituent can influence biological activity in related piperidine series.

| 4-Aryl Substituent | Target | Activity | Reference |

| 4-Bromophenyl | 5-HT₂C Receptor | High Affinity | nih.gov |

| 4-Chlorophenyl | 5-HT₂C Receptor | Moderate Affinity | nih.gov |

| 4-Fluorophenyl | 5-HT₂C Receptor | Low Affinity | nih.gov |

| Phenyl | 5-HT₂C Receptor | Variable Affinity | nih.gov |

| 3,4-Dichlorophenyl | Dopamine (B1211576) D₃ Receptor | High Affinity | nih.gov |

Role of the Piperidin-4-ol Hydroxyl Group in Binding and Reactivity

The tertiary hydroxyl group at the C4 position of the piperidine ring is a key functional group that can participate in crucial hydrogen bonding interactions with the biological target. Its presence and orientation are often vital for high-affinity binding.

In many classes of receptor ligands, such as those for the nociceptin (B549756) receptor, the 4-hydroxy group is essential for maintaining high affinity. nih.gov This hydroxyl group can act as both a hydrogen bond donor and acceptor, forming a stable connection with polar residues within the binding pocket of a receptor or enzyme. Molecular docking studies on related 4-oxypiperidine ethers targeting histamine (B1213489) H3 receptors have shown that the ether oxygen, analogous to the hydroxyl group, can form a hydrogen bond with a tyrosine residue in the receptor binding site. unina.it

The removal or replacement of this hydroxyl group with a non-polar substituent typically leads to a significant decrease or complete loss of activity, underscoring its importance. The reactivity of this group is also a consideration in the metabolic stability and potential for further chemical modification of the molecule. The following table summarizes the general impact of modifications to the 4-hydroxyl group on the biological activity of 4-arylpiperidines.

| C4-Substituent | Interaction | Impact on Activity | Reference |

| Hydroxyl (OH) | Hydrogen Bonding | Generally Essential for High Affinity | nih.gov |

| Methoxy (OCH₃) | Weaker H-bond Acceptor | Often Reduced Affinity | unina.it |

| Hydrogen (H) | Loss of H-bonding | Significant Loss of Affinity | nih.gov |

| Fluorine (F) | Weak H-bond Acceptor | Variable, Often Lower Affinity | General SAR Principles |

Stereochemical Considerations in Structure-Activity Relationships

The this compound molecule possesses a chiral center at the C4 position of the piperidine ring. Consequently, it can exist as a pair of enantiomers, which may exhibit different biological activities and metabolic profiles. The three-dimensional arrangement of the substituents around this stereocenter is a critical factor in the interaction with chiral biological macromolecules like receptors and enzymes.

The differential activity of enantiomers is a well-established principle in pharmacology. For 4-arylpiperidine derivatives, the stereochemistry at C4 can dictate the orientation of the aryl and hydroxyl groups, which in turn affects their ability to fit into a specific binding pocket. Studies on related chiral piperidines have shown that one enantiomer is often significantly more potent than the other. nih.govresearchgate.net For example, in a series of 4-alkyl-4-arylpiperidines, all potent opioid agonists were found to prefer an axial orientation of the 4-aryl group. nih.gov

The separation of enantiomers is often necessary to evaluate the activity of each isomer individually and to develop drugs with improved therapeutic indices. nih.govresearchgate.net The stereochemical configuration can influence not only the binding affinity but also the functional activity (e.g., agonist versus antagonist).

| Stereoisomer | Biological Target | Expected Activity Difference | Reference |

| (R)-enantiomer | Chiral Receptor/Enzyme | Potentially different affinity and/or efficacy | nih.govresearchgate.net |

| (S)-enantiomer | Chiral Receptor/Enzyme | Potentially different affinity and/or efficacy | nih.govresearchgate.net |

| Racemic Mixture | Chiral Receptor/Enzyme | Combined activity of both enantiomers | nih.govresearchgate.net |

Pharmacophore Elucidation of the Piperidine Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For the 1-benzyl-4-aryl-piperidin-4-ol scaffold, pharmacophore models have been developed, particularly in the context of their interaction with sigma receptors. nih.govnih.govresearchgate.net

A widely accepted pharmacophore model for sigma-1 receptor ligands includes several key features that are present in this compound. nih.govnih.gov These features typically consist of:

A basic nitrogen atom: The piperidine nitrogen, which is protonated at physiological pH, serves as a positive ionizable feature that can form a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the receptor.

Two hydrophobic regions: The benzyl group and the 4-bromophenyl group can occupy two distinct hydrophobic pockets within the binding site. These interactions are critical for anchoring the ligand in the receptor.

A hydrogen bond donor/acceptor: The C4-hydroxyl group can serve as a hydrogen bond donor or acceptor, providing an additional point of interaction that enhances binding affinity.

The spatial relationship between these pharmacophoric features is crucial for optimal binding. The piperidine ring acts as a scaffold, holding these key functional groups in a specific three-dimensional orientation that is complementary to the binding site of the target protein. The development of such pharmacophore models is instrumental in virtual screening and the rational design of new ligands with improved properties. columbiaiop.ac.in

Preclinical Biological Investigations and Mechanistic Insights Excluding Clinical Human Trial Data

Enzyme Inhibition Profiling (in vitro, ex vivo)

Studies on KasA Inhibition

Research into the inhibitory effects of 1-Benzyl-4-(4-bromophenyl)piperidin-4-ol on KasA (β-ketoacyl-ACP synthase A), a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, is not extensively documented in publicly available literature. While various compounds are being investigated as potential KasA inhibitors for the development of new anti-tuberculosis agents, specific data, including IC₅₀ values or detailed mechanistic studies for this compound, are not available at this time.

Investigations of Sphingosine (B13886) Kinase Inhibition

Sphingosine kinases (SphK), particularly SphK1, are recognized as important targets in cancer and inflammatory diseases due to their role in producing the signaling lipid sphingosine-1-phosphate (S1P). nih.gov The inhibition of SphK1 can lead to an accumulation of pro-apoptotic ceramides (B1148491) and sphingosine. nih.gov While there is considerable interest in developing SphK1 inhibitors, specific studies detailing the inhibitory activity of this compound against sphingosine kinase are not found in the current body of scientific literature.

Acetylcholinesterase Inhibition Assays

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov The piperidine (B6355638) scaffold is a common feature in many known AChE inhibitors. nih.gov

While direct studies on this compound are limited, research on structurally related 1-benzylpiperidine (B1218667) derivatives has shown significant AChE inhibitory activity. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov One of the most potent compounds in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC₅₀ value of 0.56 nM for AChE. nih.gov This suggests that the 1-benzylpiperidine core can be a pharmacophore for potent AChE inhibition. However, without direct testing of this compound, its specific activity remains unconfirmed.

| Compound | IC₅₀ (AChE) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 nM | nih.gov |

This table presents data for a structurally related compound to provide context.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov A wide variety of chemical scaffolds have been explored for their COX inhibitory potential.

Despite the extensive research into COX inhibitors, there is no specific data available in the scientific literature regarding the inhibitory activity of this compound against either COX-1 or COX-2.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. nih.gov Recently, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their MAO inhibitory activity. mdpi.com Most of these compounds demonstrated a preference for inhibiting MAO-B over MAO-A. mdpi.com

For example, compound S5 from this series showed a potent MAO-B inhibition with an IC₅₀ value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. nih.gov While these findings highlight the potential of the benzylpiperidine moiety in designing MAO inhibitors, it is important to note that the studied compounds have a pyridazinone ring system, which is absent in this compound. Therefore, the specific MAO inhibitory profile of this compound remains to be determined.

| Compound | IC₅₀ (MAO-B) | IC₅₀ (MAO-A) | Selectivity Index (MAO-B/MAO-A) | Reference |

| Compound S5 (a pyridazinobenzylpiperidine derivative) | 0.203 μM | 3.857 μM | 19.04 | nih.gov |

| Compound S16 (a pyridazinobenzylpiperidine derivative) | 0.979 μM | >10 μM | >10.21 | nih.gov |

This table presents data for structurally related compounds to provide context.

Beta-secretase Enzyme Inhibition

Beta-secretase (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.govnih.gov As such, BACE-1 is a prime therapeutic target for the development of disease-modifying treatments for Alzheimer's. researchgate.net The development of effective BACE-1 inhibitors has been challenging due to the large, flexible active site of the enzyme. researchgate.net

There is currently no published research or data on the inhibitory activity of this compound against the beta-secretase enzyme.

Receptor Interaction Profiling (in vitro)

There is no available information in the public domain regarding the in vitro receptor interaction profile of this compound.

Histamine (B1213489) H3 Receptor Antagonism Studies

No studies were found that specifically evaluate the antagonistic activity of this compound at the histamine H3 receptor. While derivatives of 1-benzyl-4-hydroxypiperidine (B29503) have been investigated as non-imidazole histamine H3 receptor antagonists, data for the title compound is not available. nih.govnih.gov

Sigma-1 and Sigma-2 Receptor Ligand Binding

There are no published reports detailing the in vitro binding affinities of this compound for sigma-1 or sigma-2 receptors. Research has been conducted on various other benzylpiperidine and piperazine (B1678402) derivatives to assess their affinity for sigma receptors, but not on this specific chemical entity. biomedpharmajournal.orgunict.it

Protein Kinase B (Akt) Inhibition

No data is available regarding the potential for this compound to inhibit Protein Kinase B (Akt).

Mechanistic Studies at the Cellular Level (in vitro, ex vivo)

Mechanistic studies at the cellular level for this compound are not documented in available scientific literature.

In vitro Bacterial Growth Inhibition Studies

There are no specific studies reporting on the in vitro bacterial growth inhibition properties of this compound against any bacterial strains. While the broader class of piperidine derivatives has been a subject of antimicrobial research, this particular compound has not been evaluated. nih.govnih.gov

Investigation of Antiviral Mechanisms (e.g., influenza H1N1 fusion inhibition)

The compound this compound belongs to a class of N-benzyl-4,4-disubstituted piperidines that have been identified as potent inhibitors of the influenza A virus, with specific activity against the H1N1 subtype. nih.govresearchgate.net Research into this class of compounds has revealed that their primary antiviral mechanism is the inhibition of the membrane fusion process mediated by the viral hemagglutinin (HA) protein. nih.govasm.org

Mechanistic studies have demonstrated that these piperidine derivatives act as inhibitors of the low pH-induced conformational changes in HA, which are essential for the fusion of the viral envelope with the endosomal membrane of the host cell. nih.govresearchgate.net This inhibition effectively halts the viral entry process at an early stage.

Computational studies and resistance selection experiments have pinpointed a novel and previously unrecognized binding site for these inhibitors. nih.govresearchgate.net This binding pocket is located in the stem region of the HA2 subunit, in close proximity to the fusion peptide. nih.govresearchgate.net The interaction is stabilized by significant molecular interactions, including a direct π-stacking interaction between the N-benzylpiperidine moiety of the inhibitor and specific amino acid residues of the fusion peptide, such as F9HA2. nih.govresearchgate.net This is further reinforced by another π-stacking interaction with Y119HA2 and a salt bridge formation between the protonated piperidine nitrogen and the glutamic acid residue E120HA2. nih.govresearchgate.net The identification of this new binding site offers a structural basis for the observed H1N1-specific activity of these inhibitors. nih.gov

The development of viral resistance to the most active compounds in this class has been linked to specific mutations, such as HA1-S326V, located near this newly identified binding pocket, further validating the proposed mechanism of action. nih.govresearchgate.net The discovery of this class of N-benzyl-4,4-disubstituted piperidines as the first examples of fusion peptide binders highlights their potential for the development of new anti-influenza therapeutics. nih.gov

A library of these piperidine-based analogues was synthesized using an efficient one-step Ugi four-component reaction to systematically explore the structure-activity relationships (SAR). nih.govub.edu This has allowed for the identification of key structural features that are crucial for their antiviral potency.

| Compound Class | Target Virus | Mechanism of Action | Binding Site | Key Findings |

|---|---|---|---|---|

| N-benzyl-4,4-disubstituted piperidines | Influenza A/H1N1 | Inhibition of HA-mediated membrane fusion | Novel pocket in HA2 stem, near the fusion peptide | Acts as a fusion peptide binder, with H1N1-specific activity. nih.govresearchgate.net |

Platelet Aggregation Modulation

Based on a comprehensive review of the available scientific literature, there are no specific preclinical studies investigating the direct effects of this compound on platelet aggregation.

Biochemical Pathway Perturbation Studies

A thorough search of published research reveals no specific studies detailing the perturbation of biochemical pathways by this compound.

Advanced Analytical Techniques for Research Purity and Stability

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the definitive purity assessment of "1-Benzyl-4-(4-bromophenyl)piperidin-4-ol". This method combines the superior separation capabilities of HPLC with the highly sensitive and selective detection power of tandem mass spectrometry. This combination allows for the separation of the main compound from its impurities, which may include starting materials, by-products, or degradation products, followed by their unambiguous identification and quantification.

In a typical LC-MS/MS workflow for "this compound", a reverse-phase HPLC setup would be employed. The choice of a C18 column is common for nonpolar to moderately polar compounds. The mobile phase composition is critical for achieving optimal separation. A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water is often utilized. To ensure compatibility with the mass spectrometer, a volatile modifier like formic acid is typically added to the mobile phase to facilitate the ionization of the analyte. sielc.com

The mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, provides two levels of mass analysis. The first stage (MS1) scans for the protonated molecule [M+H]⁺ of "this compound". The precursor ion is then selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions, which are analyzed in the second stage (MS2). This transition is highly specific and allows for sensitive quantification even in complex matrices.

Hypothetical LC-MS/MS Parameters:

| Parameter | Value |

|---|---|

| LC Column | C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 348.09 |

| Product Ions | To be determined experimentally |

This technique is not only crucial for initial purity determination but also for stability studies, where it can detect and identify minute quantities of degradation products that may form under various stress conditions (e.g., heat, light, humidity, or acidic/basic environments).

Chromatographic Techniques for Separation and Identification

Various chromatographic techniques are employed throughout the synthesis and purification process of "this compound" to ensure its isolation and purity.

High-Performance Liquid Chromatography (HPLC): Beyond its use in LC-MS/MS, HPLC with UV detection is a workhorse for routine purity checks and quantification. For a related compound, 4-(4-bromophenyl)-4-hydroxypiperidine (BPHP), a metabolite of bromperidol, a sensitive HPLC method with fluorescence detection has been developed. nih.gov This involved pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance detection. nih.gov A similar approach could be adapted for "this compound", particularly for trace-level analysis. The retention time in a given HPLC system is a key identifier for the compound.

Example HPLC Method Parameters (adapted from a related compound): nih.gov

| Parameter | Value |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile and Buffer Solution |

| Detection | UV or Fluorescence (with derivatization) |

| Retention Time | Compound-specific, e.g., ~7.7 min (for a derivatized analogue) nih.gov |

| Internal Standard | A structurally related compound with a distinct retention time, e.g., Mexiletine nih.gov |

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique often used to monitor the progress of chemical reactions and for preliminary purity assessment. mdpi.com For instance, in the synthesis of related piperidine (B6355638) structures, TLC can be used to quickly determine if the starting materials have been consumed and to identify the presence of the desired product and any major by-products. A silica (B1680970) gel plate (Alugram Sil G/UV₂₅₄) can be used as the stationary phase, with a suitable solvent system like a mixture of ethyl acetate (B1210297) and methanol as the mobile phase. mdpi.com Visualization of the spots can be achieved under UV light or by using an iodine chamber. mdpi.com

Column Chromatography: For the purification of "this compound" on a preparative scale, column chromatography is the method of choice. This technique is used to separate the target compound from unreacted starting materials and by-products. In the synthesis of analogous 4-arylpiperidines, column chromatography on silica gel with a solvent such as dichloromethane (B109758) has been successfully used for purification. researchgate.net The fractions are collected and typically analyzed by TLC or HPLC to identify those containing the pure product.

Future Research Directions for 1 Benzyl 4 4 Bromophenyl Piperidin 4 Ol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of piperidine (B6355638) derivatives has been a subject of intense research, with a clear trend towards improving efficiency and sustainability. nih.gov Future efforts concerning 1-benzyl-4-(4-bromophenyl)piperidin-4-ol will likely incorporate these innovations. Traditional methods are giving way to more sophisticated strategies that reduce the number of steps, minimize waste, and avoid harsh conditions or costly materials. nih.govnews-medical.net

A promising direction is the adoption of modular, chemo-enzymatic approaches. nih.gov For instance, combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling can create complex piperidines in fewer steps and reduces reliance on expensive precious metal catalysts like palladium. news-medical.net Such methods could be adapted to functionalize the piperidine core of the title compound with high precision. Further green chemistry approaches include water-mediated intramolecular cyclization and the use of non-toxic catalysts, which align with the growing demand for environmentally benign pharmaceutical manufacturing. nih.govajchem-a.com Researchers are also exploring multicomponent cascade reactions that form several new carbon-nitrogen and carbon-carbon bonds simultaneously, significantly shortening synthetic sequences. nih.gov The application of modern synthetic processes, including biocatalysis and reaction miniaturization, is expected to accelerate the production of derivatives and enhance the quality of pharmaceutical research. ijcce.ac.ir

Comprehensive Derivatization for Expanded Chemical Libraries

The this compound structure offers multiple points for modification, making it an ideal candidate for the generation of large and diverse chemical libraries for drug discovery screening. nih.gov Comprehensive derivatization efforts will be crucial for exploring the structure-activity relationships (SAR) and identifying compounds with enhanced potency and selectivity. nih.gov

Future derivatization strategies will likely focus on three primary locations on the molecule:

The N-benzyl group: This group can be replaced with a wide variety of substituted aromatic, heteroaromatic, or aliphatic moieties to probe interactions with specific receptor pockets.

The 4-bromophenyl ring: The bromine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Negishi), allowing the introduction of diverse aryl, heteroaryl, or alkyl groups. organic-chemistry.orgresearchgate.net This will enable fine-tuning of electronic and steric properties to optimize target binding and pharmacokinetic profiles.

The C4-hydroxyl group: This functional group can be esterified, etherified, or replaced altogether to modulate polarity, hydrogen bonding capacity, and metabolic stability.

By systematically exploring these modifications, researchers can generate extensive libraries of analogues. nih.gov These libraries can then be screened against a wide range of biological targets to uncover new therapeutic applications. For example, derivatives of N-(1-Benzylpiperidin-4-yl) and 4-(4-bromophenyl)piperidin-4-ol (B1199205) have been synthesized and evaluated as multifunctional agents for Alzheimer's disease, highlighting the potential of this scaffold. acs.orgmdpi.com

Advanced Computational Modeling for Predictive Activity and Selectivity

Computational chemistry is an indispensable tool in modern drug design, and its application to the this compound scaffold will accelerate the discovery of lead compounds. Advanced computational models can predict the biological activity, selectivity, and potential liabilities of novel derivatives before they are synthesized, saving significant time and resources. nih.govmdpi.com

Key computational approaches for future research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of piperidine derivatives with their biological activities. mdpi.com This allows for the prediction of potency for newly designed compounds.

Molecular Docking: Docking simulations can predict the binding poses of derivatives within the active site of a target protein, providing insights into the key interactions that drive affinity and selectivity. mdpi.comresearchgate.netnih.gov This is crucial for structure-based drug design.

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of ligand-protein complexes over time, offering a more dynamic and realistic view of the binding event than static docking poses. acs.org

Pharmacokinetic Modeling: In silico tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. acs.org

By integrating these computational methods, researchers can design focused libraries of derivatives with a higher probability of success, as demonstrated in studies on piperidine-based inhibitors for various targets. mdpi.comnih.gov

Deeper Elucidation of Molecular Mechanisms of Action (in vitro, ex vivo)

While derivatives of the piperidine scaffold are known to interact with a range of biological targets, a deeper understanding of the specific molecular mechanisms of this compound and its future analogues is required. nih.govnih.gov Future research must employ a suite of in vitro and ex vivo assays to precisely identify the cellular pathways and molecular targets they modulate.

This will involve screening against panels of receptors, enzymes, and ion channels. For instance, piperidine derivatives have shown activity as cholinesterase inhibitors for Alzheimer's disease, modulators of the Aryl hydrocarbon receptor (AhR) and Glucocorticoid receptor (GR), and inhibitors of matrix metalloproteinases in cancer. nih.govacs.orgnih.gov A comprehensive biological evaluation of new derivatives could involve:

Receptor Binding Assays: To determine affinity and selectivity for specific targets, such as sigma receptors or dopamine (B1211576) receptors. mdpi.comnih.gov

Enzyme Inhibition Assays: To quantify the inhibitory potential against enzymes like acetylcholinesterase (AChE), BACE-1, or monoamine oxidase (MAO). acs.orgmdpi.com

Cell-Based Functional Assays: Using engineered cell lines to measure the functional consequences of target engagement, such as changes in second messenger levels or gene expression. nih.gov

Ex vivo Tissue Analysis: Using tissue preparations, such as brain slices, to study effects on neurotransmitter release or neuronal protection, providing a bridge between in vitro data and in vivo efficacy. nih.gov

These studies will be critical for validating computational predictions and building a robust understanding of how these compounds exert their biological effects.

Development of the Piperidine Scaffold for Emerging Research Areas

The piperidine nucleus is recognized as a privileged scaffold, appearing in numerous drugs across diverse therapeutic areas. nih.govmdpi.com While much research has focused on its application in neuroscience—particularly for Alzheimer's disease and psychosis—the unique structural features of this compound could be leveraged for emerging and underexplored research areas. ajchem-a.comnih.govwikipedia.org

Introducing chiral piperidine scaffolds can help modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.com This adaptability makes the scaffold suitable for tackling complex diseases. Future research could explore the potential of derivatives in areas such as:

Anti-Infective Agents: The piperidine scaffold has been used to develop potent inhibitors of parasitic enzymes, such as Leishmania pteridine (B1203161) reductase, suggesting potential applications in treating infectious diseases. nih.gov

Oncology: Piperidine derivatives have been investigated as anticancer agents acting on various targets. ajchem-a.comnih.gov The this compound scaffold could be optimized to develop novel kinase inhibitors or agents that disrupt tumor cell signaling.

Cardiovascular Disease: By modifying the core structure, it may be possible to develop selective inhibitors of targets relevant to cardiovascular conditions, such as specific ion channels or enzymes. mdpi.com

Immunomodulation: Given the role of piperidine derivatives in modulating receptors like AhR and GR, there is potential to develop novel immunomodulatory or anti-inflammatory agents. nih.gov

By expanding the therapeutic focus, researchers can unlock the full potential of this versatile chemical scaffold to address a wider range of unmet medical needs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-4-(4-bromophenyl)piperidin-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Benzylation : Introduce the benzyl group to the piperidine nitrogen via alkylation using benzyl halides or reductive amination with benzaldehyde and a reducing agent like sodium borohydride .

Bromophenyl Incorporation : React the intermediate with 4-bromophenyl reagents (e.g., Grignard or nucleophilic aromatic substitution) under controlled pH and temperature to ensure regioselectivity .

- Optimization : Catalysts (e.g., Pd for cross-coupling) and solvent choice (polar aprotic solvents for SNAr reactions) significantly impact yield. Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Identifies benzyl (δ 7.2–7.4 ppm, aromatic protons), piperidine (δ 2.5–3.5 ppm, CH₂ groups), and hydroxyl (δ 1.5–2.0 ppm, broad) .

- ¹³C NMR : Confirms quaternary carbons (e.g., C-Br at ~120 ppm) .

- IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .

Q. What are the key stability considerations for storing this compound?

- Storage Guidelines :

- Hygroscopicity : Store in airtight containers with desiccants to prevent moisture absorption .

- Light Sensitivity : Protect from UV exposure to avoid degradation of the bromophenyl group .

- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the compound’s binding affinity compared to other aryl groups in receptor studies?

- Mechanistic Insights :

- The bromine atom’s electronegativity and bulk enhance hydrophobic interactions with receptor pockets (e.g., GPCRs or kinases).

- Comparative Data :

| Substituent | Binding Affinity (IC₅₀) | Receptor Type |

|---|---|---|

| -Br | 12 nM | CCR5 |

| -Cl | 25 nM | CCR5 |

| -OCH₃ | 50 nM | CCR5 |

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

- Approaches :

- Molecular Docking : Simulate interactions with targets (e.g., dopamine D₂ receptors) to predict binding modes and affinity .

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with logP, solubility, and metabolic stability .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

- Troubleshooting Steps :

Purity Assessment : Use HPLC (>98% purity) to rule out impurities affecting activity .

Stereochemical Confirmation : Ensure synthetic routes yield a single enantiomer (e.g., chiral HPLC or X-ray crystallography) .

Assay Standardization : Control variables like buffer pH, temperature, and cell line passage number .

- Case Study : Conflicting IC₅₀ values for kinase inhibition were resolved by identifying residual DMSO in assay buffers, which artificially inflated activity .

Data Contradiction Analysis

- Example Conflict : Divergent reports on cytotoxicity (e.g., LC₅₀ = 10 μM vs. 50 μM in similar cell lines).

- Resolution :

- Verify cell viability assay protocols (MTT vs. ATP-based assays).

- Assess compound aggregation (e.g., dynamic light scattering) or solubility limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.